

Heptanenitrile IUPAC name and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptanenitrile

Cat. No.: B1581596

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An In-depth Technical Guide to Heptanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **heptanenitrile**, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities in the fields of chemistry and drug development.

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **heptanenitrile**.^[1] It is also commonly known by other names such as hexyl cyanide, enanthonitrile, and n-**heptanenitrile**.^[1]

The molecular formula of **heptanenitrile** is $C_7H_{13}N$.^[1] The structure consists of a seven-carbon straight chain with a nitrile ($-C\equiv N$) functional group at one end.

Caption: Molecular structure of **heptanenitrile**.

Physicochemical Properties

A summary of the key physical and chemical properties of **heptanenitrile** is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Property	Value
Molecular Weight	111.18 g/mol [1]
Boiling Point	183-187 °C[2][3][4][5]
Melting Point	-64 °C[2][3][4][5][6]
Density	0.81 g/mL at 25 °C[3][4]
Solubility in Water	Slightly soluble[2][3]
Refractive Index	1.4150 at 20 °C[4]
Appearance	Colorless to slightly yellow liquid

Experimental Protocols

The synthesis of **heptanenitrile** can be achieved through various methods. A common and effective laboratory-scale preparation involves the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol details the synthesis of **heptanenitrile** from 1-chlorohexane.

Synthesis of Heptanenitrile from 1-Chlorohexane

This protocol is adapted from a procedure described by PrepChem.

Materials:

- 1-Chlorohexane (0.5 mole)
- Dry sodium cyanide (30 g)
- Dry dimethyl sulfoxide (DMSO) (150 ml)
- Chloroform or ethyl ether
- Saturated sodium chloride solution
- Anhydrous calcium chloride

Equipment:

- Flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

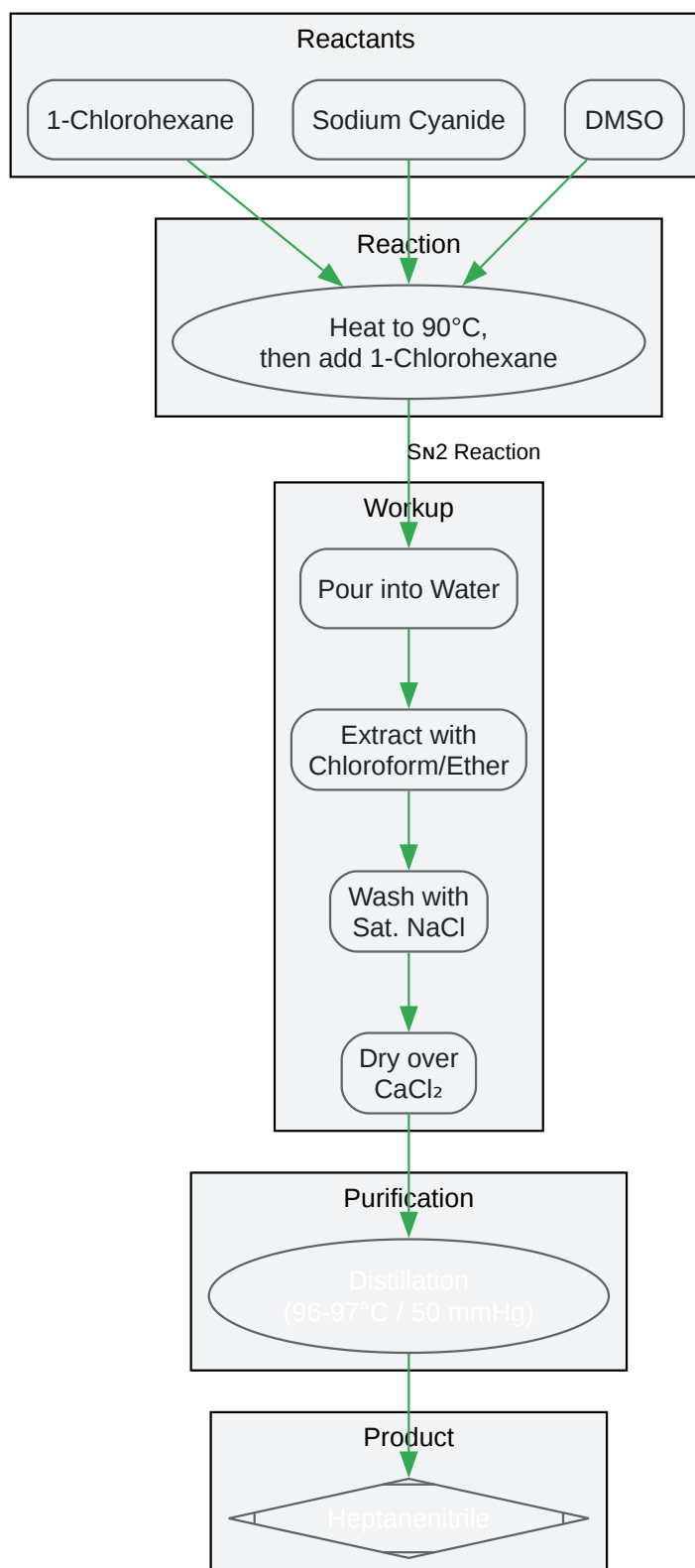
- **Reaction Setup:** In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix 30 g of dry sodium cyanide with 150 ml of dry dimethyl sulfoxide.
- **Initiation of Reaction:** Heat the reaction slurry to 90 °C with stirring. Once the temperature is reached, stop the heating.
- **Addition of Alkyl Halide:** Slowly add 0.5 mole of 1-chlorohexane to the stirred mixture. The addition rate should be controlled to maintain the reaction temperature below 160 °C due to the exothermic nature of the reaction.
- **Completion of Reaction:** After the addition of 1-chlorohexane is complete, continue stirring the mixture for an additional 10 minutes.
- **Workup:**
 - Pour the reaction mixture into water.
 - Extract the aqueous layer several times with chloroform or ethyl ether.
 - Wash the combined organic extracts with a saturated sodium chloride solution.
 - Dry the organic layer over anhydrous calcium chloride.
- **Purification:** Distill the dried organic phase to obtain pure **heptanenitrile**. The product is collected at 96-97 °C under a reduced pressure of 50 mmHg. This procedure is reported to yield approximately 91% of the final product.

Safety Precautions:

- Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation.
- Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Wear appropriate personal protective equipment, including gloves and safety glasses.
- The reaction is exothermic and should be carefully monitored to control the temperature.

Signaling Pathways and Experimental Workflows

The synthesis of **heptanenitrile** from 1-chlorohexane follows a bimolecular nucleophilic substitution (SN2) mechanism. The workflow for this synthesis is depicted below.



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Caption: Experimental workflow for the synthesis of **heptanenitrile**.

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- To cite this document: BenchChem. [Heptanenitrile IUPAC name and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581596#heptanenitrile-iupac-name-and-molecular-structure]

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